3-Hydroxy-4-methoxybenzoic acid
Overview
Description
3-Hydroxy-4-methoxybenzoic acid, also known as Isovanillic acid, is a methoxybenzoic acid derivative . It has a molecular weight of 168.15 and its linear formula is HOC6H3(OCH3)CO2H .
Synthesis Analysis
Isovanillic acid can be synthesized from Isovanillin . It has also been used in the synthesis of opiate alkaloid precursor, dihydrothebainone .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-methoxybenzoic acid consists of a benzene ring with a hydroxy group at position 3 and a methoxy group at position 4 . The InChI key is LBKFGYZQBSGRHY-UHFFFAOYSA-N .Chemical Reactions Analysis
Isovanillic acid is an intermediate in the production of vanillin from ferulic acid . It can be obtained from the oxidation of vanillin by various oxidizing agents .Physical And Chemical Properties Analysis
3-Hydroxy-4-methoxybenzoic acid appears as a slightly brown solid . It is very soluble in water . The melting point is between 250-253 °C .Scientific Research Applications
Encapsulation for Controlled Release
- Vanillic acid has been used in the encapsulation of flavor molecules. It was intercalated into layered double hydroxide nanoparticles for controlled release in food applications (Hong, Oh, & Choy, 2008).
Radiation-induced Hydroxylation
- Studies have examined the hydroxylation process of vanillic acid induced by gamma-radiation, highlighting its relevance in food irradiation (Gaisberger & Solar, 2001).
Spectroscopic Analysis
- The vibrational and surface-enhanced Raman spectra of vanillic acid have been analyzed for potential analytical applications in detecting vanillic acid concentrations (Clavijo, Menendez, & Aroca, 2008).
Antibacterial Activity
- Novel derivatives of vanillic acid have been synthesized and tested for antibacterial activity. This is significant in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).
Inhibitory Effects on Enzymes
- Vanillic acid has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin production. This study provided insights into its potential application in cosmetic and pharmaceutical products (Gong, 2013).
Complex Formation with Metals
- Research into the complex formation of neptunium(V) with vanillic acid has been conducted using time-resolved laser-induced fluorescence spectroscopy. This study is essential for understanding the interactions of organic molecules with radioactive elements (Vulpius, Geipel, Baraniak, & Bernhard, 2006).
Glycosidase and Phosphorylase Inhibition
- Vanillic acid has been isolated from leaves of Cyclocarya paliurus and evaluated for its inhibitory activities on glycosidase and glycogen phosphorylase, suggesting potential applications in diabetes management (Li, Lu, Su, Li, She, He, & Lin, 2008).
Safety And Hazards
3-Hydroxy-4-methoxybenzoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .
Future Directions
While specific future directions for 3-Hydroxy-4-methoxybenzoic acid are not mentioned in the search results, it is known that it is used as a flavoring agent and is an intermediate in the production of vanillin from ferulic acid . This suggests potential applications in the food and beverage industry, as well as in the production of fragrances and flavors.
properties
IUPAC Name |
3-hydroxy-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFGYZQBSGRHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214745 | |
Record name | Isovanillic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-methoxybenzoic acid | |
CAS RN |
645-08-9 | |
Record name | Isovanillic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isovanillic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isovanillic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-p-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOVANILLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8D1DUX2PR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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